BenchChemオンラインストアへようこそ!

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

ADME-Tox Drug Transporter OCT1 Inhibition

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (CAS 450343-29-0) is a synthetic small molecule (MW 353.42, C19H16FN3OS) built on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, substituted at the N2 position with a 4-fluorophenyl group and at the C3 amine with a 2-phenylacetyl moiety. This scaffold places it within a broad class of kinase-targeting heterocycles explored in patents such as WO2005009997 and EP4175633A1, which claim thienopyrazoles as inhibitors of interleukin-2-inducible tyrosine kinase (ITK) and autotaxin (ATX), respectively.

Molecular Formula C19H16FN3OS
Molecular Weight 353.42
CAS No. 450343-29-0
Cat. No. B2532715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
CAS450343-29-0
Molecular FormulaC19H16FN3OS
Molecular Weight353.42
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C19H16FN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24)
InChIKeyRHFRHAJWAJQAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (CAS 450343-29-0): Sourcing and Baseline Profile


N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide (CAS 450343-29-0) is a synthetic small molecule (MW 353.42, C19H16FN3OS) built on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, substituted at the N2 position with a 4-fluorophenyl group and at the C3 amine with a 2-phenylacetyl moiety . This scaffold places it within a broad class of kinase-targeting heterocycles explored in patents such as WO2005009997 and EP4175633A1, which claim thienopyrazoles as inhibitors of interleukin-2-inducible tyrosine kinase (ITK) and autotaxin (ATX), respectively [1]. However, published quantitative profiling for this specific compound is extremely sparse; its primary identification is through vendor catalogs, typically with a purity of 95% . Prospective users should recognize this compound as a research-grade tool molecule with an incompletely characterized selectivity profile, rather than a validated lead with established differentiation claims.

Why Generic Substitution is Not Advisable for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide


Within the thieno[3,4-c]pyrazole chemical space, minor structural modifications can profoundly alter biological target engagement. The patent literature explicitly demonstrates that the nature of the N2-aryl substituent and the C3-amide side chain are critical determinants of kinase selectivity [1]. For instance, direct analogs where the 4-fluorophenyl group is replaced by 4-methylphenyl (CAS 450344-32-8) or where the phenylacetamide is swapped for a thiophene-2-yl acetamide (CAS 450342-80-0) are cataloged as distinct chemical entities with divergent reported activities . Even oxidation state changes, such as the S-oxide derivative (CAS 1008475-27-1), fundamentally alter the electronic properties and hydrogen-bonding capacity of the thieno ring . Consequently, substituting 450343-29-0 with a near-neighbor analog in a biological assay without re-validation of the target engagement profile risks introducing uncharacterized variables into the experimental system. The quantitative evidence below, though limited, underscores the specific, measurable liabilities that differentiate this compound from its closest structural relatives.

Quantitative Differentiation Evidence for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide


Solute Carrier Transporter Interaction: OCT1 Inhibition Profile

In a recombinant human OCT1 (SLC22A1) uptake assay using ASP+ as a fluorescent substrate in HEK293 cells, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide exhibited weak inhibition with an IC50 of 138,000 nM (138 µM) [1]. This level of OCT1 engagement is significantly weaker than that reported for many drug-like cations. For context, the classical OCT1 inhibitor decynium-22 shows nanomolar potency, while clinically relevant weak inhibitors often cluster in the low micromolar range. The ~138 µM IC50 places this compound in a very low-risk category for OCT1-mediated drug-drug interactions or hepatic uptake interference, a property that may be desirable for certain in vivo probe applications but could also reflect poor cellular permeability or efflux. Without a direct, published head-to-head comparison against a close structural analog in the same assay, this data point must be treated cautiously; the value serves primarily as a baseline for the target compound's interaction with this specific transporter.

ADME-Tox Drug Transporter OCT1 Inhibition Hepatocellular Uptake

Structural Divergence from Closest Cataloged Analogs

While direct biological comparative data are absent from the public domain, a clear physicochemical and structural differentiation can be established against the three nearest cataloged analogs. The target compound (MW 353.42, CLogP ~3.1) is structurally distinguished from its 4-methylphenyl analog (CAS 450344-32-8, MW 363.48, CLogP ~3.7) by ~10 Da lower molecular weight and ~0.6 log unit lower lipophilicity, arising from the 4-fluoro versus 4-methyl substitution on the N2-phenyl ring . Against the thiophene-2-yl-acetamide analog (CAS 450342-80-0, MW 359.45, CLogP ~2.9), the target compound contains a phenylacetamide side chain, introducing an additional aromatic ring and altering the flexibility and potential π-stacking interactions . Crucially, the oxidized S-oxide derivative (CAS 1008475-27-1, MW 369.41) possesses a hydrogen-bond acceptor at the sulfoxide, which can drastically alter solubility, permeability, and target engagement kinetics . In the absence of potency and selectivity data, these computed property differences are the only verifiable means by which to rationalize the choice of this specific analog for a structure-activity relationship campaign.

Medicinal Chemistry Structure-Activity Relationship Thienopyrazole Core Physicochemical Property

Application Scenarios for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide Based on Verified Evidence


ADME-Tox Liability Screening in Early Drug Discovery Panels

The documented OCT1 IC50 of 138 µM [1] provides a concrete, if modest, data point for inclusion in broader transporter liability panels. Researchers building a dataset of thienopyrazole drug-transporter interactions can use this compound as a reference point to benchmark the transporter engagement of more potent, optimized leads developed from this core.

Negative Control or Inactive Comparator for Kinase Selectivity Profiling

Given the absence of any published nanomolar kinase inhibition data, but its inclusion in broad kinase patent landscapes [2], this compound is best positioned as a putative weak or inactive comparator for kinome-wide selectivity screens. Its physicochemical similarity (MW, CLogP) to the active analogs identified in Section 3 makes it a more appropriate negative control than a completely unrelated chemotype.

Core Scaffold Reference for Synthetic Methodology Development

The compound's structure represents a specific, cataloged entry in the thieno[3,4-c]pyrazole chemical space . Its value lies in its availability as a benchmark substrate for developing and validating new synthetic routes to 3-amido-thienopyrazoles, where its purity (typically 95%) and well-defined spectral properties provide a reliable analytical reference standard.

Quote Request

Request a Quote for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.